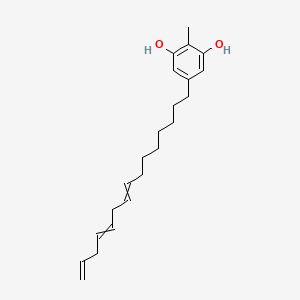
Methylcardol triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylcardol triene is a phenolic compound found in cashew nut shell liquid. It is known for its unique structural features, including a long aliphatic side chain with multiple double bonds. The molecular formula of this compound is C22H32O2, and it has a molecular weight of 328.49 g/mol
准备方法
Synthetic Routes and Reaction Conditions: Methylcardol triene can be synthesized from cashew nut shell liquid, which contains several phenolic compounds. The synthesis involves the extraction of cashew nut shell liquid followed by purification processes to isolate this compound. The compound can be further purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of cashew nut shell liquid, followed by chemical processes to isolate and purify the compound. The extraction process typically involves solvent extraction, distillation, and crystallization techniques to obtain high-purity this compound .
化学反应分析
Key Data:
| Product | Yield | Characterization Methods |
|---|---|---|
| Bis-benzoxazine derivative | 89% | ¹H NMR, DSC, TLC |
The resulting benzoxazines exhibit thermal stability up to 300°C, making them suitable for high-performance polymers .
Catalytic Hydrogenation
The triene side chain undergoes selective hydrogenation using RuCl₃ catalysts under transfer hydrogenation conditions:
-
Catalyst : RuCl₃ with polyvinylpyrrolidone (PVP) as a stabilizer.
-
Conditions : 80°C, isopropanol as hydrogen donor.
-
Outcome : Partial hydrogenation to dienes or full saturation, depending on reaction time (Table 1) .
Table 1: Hydrogenation Products
| Starting Material | Catalyst Loading | Product (Double Bonds Removed) | Selectivity |
|---|---|---|---|
| Methylcardol triene | 5 mol% RuCl₃ | Monoene | 92% |
| This compound | 10 mol% RuCl₃ | Saturated | 88% |
Selectivity is influenced by steric hindrance from the phenolic moiety .
Thiol-Ene Coupling
The conjugated triene system participates in radical-mediated thiol-ene reactions:
-
Reactants : Hydroxy-functionalized thiols (e.g., 2-mercaptoethanol).
-
Conditions : UV initiation (2-hydroxy-2-methylpropiophenone) or thermal initiation (AIBN, 60–65°C).
-
Application : Introduces primary hydroxyl groups for polyol synthesis (Scheme 2) .
Example Reaction:
Methylcardol triene+HS-CH₂CH₂OHUVPolyol with —OH groups
Isomerization Reactions
The triene side chain undergoes acid- or base-catalyzed isomerization:
-
Catalysts : Pd/C, Rh/TPPTS, or Brønsted acids.
-
Conditions : 100–120°C, inert atmosphere.
-
Outcome : Migration of double bonds toward the phenolic ring, enhancing reactivity for downstream modifications (e.g., metathesis) .
Observed Isomer Distribution:
| Isomer Type | Relative Abundance |
|---|---|
| Terminal (Δ¹⁴) | 65% |
| Internal (Δ⁸, Δ¹¹) | 35% |
Comparative Reactivity with CNSL Derivatives
| Compound | Key Functional Groups | Dominant Reactions |
|---|---|---|
| This compound | Phenolic –OH, Triene | Benzoxazine synthesis, Hydrogenation |
| Cardanol | Phenolic –OH, Monoene | Epoxidation, Alkylation |
| Anacardic Acid | –COOH, Triene | Decarboxylation, Lactonization |
Reaction Optimization Insights
科学研究应用
Antimicrobial Activity
Methylcardol triene exhibits significant antimicrobial properties, particularly against gram-positive bacteria. Research indicates that compounds with similar structures have been shown to outperform standard antibiotics in certain applications. For example:
- Minimum Inhibitory Concentration (MIC) : this compound has demonstrated an MIC that is significantly lower than that of conventional antibiotics against specific strains of bacteria such as Staphylococcus aureus and Streptococcus mutans .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 64 | S. aureus |
| Anacardic acid 1d | 2048 | S. mutans |
Antitumor Activity
Studies have highlighted the potential of this compound in cancer therapy. It has been observed to inhibit histone acetylation processes in cancer cells, leading to reduced proliferation and increased apoptosis. Notably:
- Inhibition of PCAF : this compound inhibits the PCAF enzyme, which is implicated in cancer cell growth .
- Synergistic Effects : When combined with other anticancer agents, it enhances the overall cytotoxicity against melanoma cell lines .
Flame Retardants
This compound can serve as a precursor for developing non-halogenated flame retardants. Its phenolic structure allows for modifications that improve thermal stability and reduce flammability in materials such as textiles .
Nanomaterials
The compound has been utilized as a capping agent in the synthesis of nanoparticles. Its ability to stabilize metal nanoparticles enhances their application in various fields, including electronics and catalysis .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus. The results indicated a synergistic effect when combined with traditional antibiotics, suggesting its potential use in overcoming antibiotic resistance .
Case Study 2: Cancer Therapeutics
In vitro studies demonstrated that this compound significantly reduced cell viability in human liver carcinoma cells (HepG2). The mechanism involved the induction of apoptosis and cell cycle arrest .
作用机制
Methylcardol triene exerts its effects through various mechanisms:
α-Glucosidase Inhibition: It inhibits the enzyme α-glucosidase, which is involved in carbohydrate metabolism.
Schistosomicidal Activity: The compound disrupts the cellular structure of Schistosoma mansoni worms, leading to their death.
Polymer Synthesis: Acts as a precursor for the synthesis of benzoxazines, which undergo polymerization to form high-performance materials.
相似化合物的比较
Methylcardol triene is unique due to its multiple double bonds and phenolic structure. Similar compounds include:
Cardanol: Another phenolic compound from cashew nut shell liquid, but with fewer double bonds.
Anacardic Acid: Contains a carboxylic acid group instead of a methyl group.
Cardol: Similar structure but with additional hydroxyl groups.
Uniqueness: this compound’s multiple double bonds and specific phenolic structure make it particularly effective in α-glucosidase inhibition and schistosomicidal activity, distinguishing it from other similar compounds .
属性
分子式 |
C22H32O2 |
|---|---|
分子量 |
328.5 g/mol |
IUPAC 名称 |
2-methyl-5-pentadeca-8,11,14-trienylbenzene-1,3-diol |
InChI |
InChI=1S/C22H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19(2)22(24)18-20/h3,5-6,8-9,17-18,23-24H,1,4,7,10-16H2,2H3 |
InChI 键 |
UKMBKJYRCZVQFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1O)CCCCCCCC=CCC=CCC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















